molecular formula C22H19N3O5S2 B11145419 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11145419
M. Wt: 469.5 g/mol
InChI Key: PNXSOEJWIQIXAZ-LGMDPLHJSA-N
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Description

This compound, with the systematic name provided, is a complex heterocyclic molecule. Let’s break it down:

    Chemical Formula: C26H27N5O4S2

    CAS Number: 488109-19-9

The compound’s structure combines a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-5-ylidene moiety and a methoxyphenoxy substituent. It exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes::

    Thiazolidin-5-ylidene Formation:

    Pyrido[1,2-a]pyrimidin-4-one Formation:

    Final Assembly:

Industrial Production:: Unfortunately, specific industrial-scale methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for targeted studies.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products:

Scientific Research Applications

    Chemistry: Investigated as a potential catalyst or ligand due to its unique structure.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential applications in drug discovery (e.g., antiviral, anticancer).

    Industry: Limited applications due to its rarity.

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: Further research needed to elucidate precise mechanisms.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O5S2/c1-28-12-11-25-21(27)17(32-22(25)31)13-14-19(30-16-8-4-3-7-15(16)29-2)23-18-9-5-6-10-24(18)20(14)26/h3-10,13H,11-12H2,1-2H3/b17-13-

InChI Key

PNXSOEJWIQIXAZ-LGMDPLHJSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S

Origin of Product

United States

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